molecular formula C10H17F3O2 B14520329 2,2,2-Trifluoroethyl 2-ethylhexanoate CAS No. 62615-82-1

2,2,2-Trifluoroethyl 2-ethylhexanoate

Cat. No.: B14520329
CAS No.: 62615-82-1
M. Wt: 226.24 g/mol
InChI Key: TZVZTXMWKLYWDN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-ethylhexanoate is a fluorinated ester compound characterized by a trifluoroethyl group (-CF₃CH₂O-) linked to a branched 2-ethylhexanoate moiety. Fluorinated esters are widely utilized for their enhanced stability, lipophilicity, and resistance to hydrolysis due to the electron-withdrawing effects of fluorine atoms . The combination of a trifluoroethyl group with a bulky 2-ethylhexanoate chain likely optimizes properties such as solubility in non-polar matrices and controlled release in formulations, making it valuable for pesticide or pharmaceutical delivery systems .

Properties

CAS No.

62615-82-1

Molecular Formula

C10H17F3O2

Molecular Weight

226.24 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-ethylhexanoate

InChI

InChI=1S/C10H17F3O2/c1-3-5-6-8(4-2)9(14)15-7-10(11,12)13/h8H,3-7H2,1-2H3

InChI Key

TZVZTXMWKLYWDN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with 2,2,2-trifluoroethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl 2-ethylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and a base, it can hydrolyze to form 2-ethylhexanoic acid and 2,2,2-trifluoroethanol.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or potassium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: 2-ethylhexanoic acid and 2,2,2-trifluoroethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,2,2-Trifluoroethyl 2-ethylhexanoate is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, it can be used as a probe to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.

Medicine: While not directly used as a drug, its derivatives are explored for potential pharmaceutical applications, particularly in the development of new drugs with improved bioavailability and metabolic stability.

Industry: In the industrial sector, it is used as a solvent and intermediate in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl 2-ethylhexanoate exerts its effects is primarily through its interactions with other molecules. The trifluoromethyl group can engage in hydrogen bonding and electrostatic interactions, which can influence the reactivity and stability of the compound. These interactions are crucial in its role as a building block in chemical synthesis and as a probe in biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2,2,2-Trifluoroethyl 2-ethylhexanoate, key comparisons are drawn with esters featuring fluorinated groups, branched alkyl chains, or analogous functional moieties. Below is a detailed analysis:

Haloxyfop Ethoxyethyl Ester (2-Ethoxyethyl 2-(4-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenoxy)Propanoate)

  • Structure: Contains a trifluoromethyl (-CF₃) group on a pyridine ring and a propanoate ester backbone.
  • Application : Used as a post-emergence herbicide targeting grasses .
  • Key Differences: The propanoate chain (C3) in haloxyfop is shorter and less branched than 2-ethylhexanoate (C8), reducing lipophilicity and environmental persistence. The trifluoromethyl group on the pyridine ring enhances target specificity but may reduce hydrolytic stability compared to the trifluoroethyl ester group in this compound .

Methyl 2-(2-Chloro-5-(Trifluoromethyl)Phenyl)-2-Oxoacetate

  • Structure : Features a methyl ester and a trifluoromethyl-substituted phenyl ring.
  • Application : Intermediate in pharmaceuticals or agrochemicals .
  • Key Differences: The methyl ester group is more susceptible to hydrolysis than trifluoroethyl esters due to weaker electron-withdrawing effects. The absence of a branched alkyl chain limits its compatibility with hydrophobic formulations compared to 2-ethylhexanoate derivatives .

Thiophene Fentanyl Hydrochloride

  • Application : Synthetic opioid (pharmaceutical) .
  • Key Differences: The ester group in this compound offers hydrolytic degradation pathways absent in amide-based compounds like fentanyl derivatives. Fluorination in the ester may reduce toxicity risks compared to the poorly studied toxicology of thiophene fentanyl .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Applications Stability Notes
This compound C₁₀H₁₅F₃O₂ Trifluoroethyl, branched alkyl Agrochemical delivery, coatings High hydrolytic stability (CF₃ group)
Haloxyfop Ethoxyethyl Ester C₁₉H₂₀ClF₃NO₅ Trifluoromethyl pyridine, propanoate Herbicide Moderate stability (pyridine ring)
Methyl 2-oxoacetate derivative C₁₀H₆ClF₃O₃ Methyl ester, trifluoromethyl phenyl Chemical intermediate Low hydrolytic stability
Thiophene Fentanyl Hydrochloride C₂₄H₂₆N₂OS•HCl Thiophene, acetamide Pharmaceutical Amide stability; toxicology unstudied

Research Findings and Implications

Hydrolytic Stability: The trifluoroethyl group in this compound significantly enhances resistance to hydrolysis compared to methyl or ethyl esters, as seen in haloxyfop derivatives .

Lipophilicity: The branched 2-ethylhexanoate chain increases lipid solubility, favoring slow-release mechanisms in pesticide formulations .

Toxicity Considerations : Unlike thiophene fentanyl, fluorinated esters are less likely to exhibit acute neurotoxicity, though long-term environmental impacts require further study .

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